2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

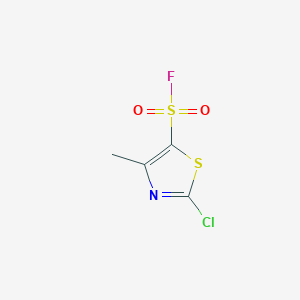

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride is an organic compound with the molecular formula C4H3ClFNO2S2 and a molecular weight of 215.65 g/mol . It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride can be synthesized through the reaction of thiazole derivatives with sulfonyl chlorides . The typical reaction involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the consistency of the final product .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiazole ring in this compound facilitates SNAr reactions at the chlorine-substituted position. Activation by the sulfonyl fluoride group enhances electrophilicity, enabling displacement by nucleophiles such as amines.

Key Reaction Conditions and Outcomes

-

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing sulfonyl fluoride and methyl groups. Secondary amines (e.g., azepane) exhibit higher yields due to increased nucleophilicity compared to primary amines .

Sulfonylation Reactions

The sulfonyl fluoride group undergoes sulfonylation with amines, forming stable sulfonamide derivatives. This competes with SNAr pathways depending on reaction conditions.

Chemoselectivity Trends

-

Electron-Deficient Arenes : Dominant SNAr pathway observed with α-chlorothiazoles due to strong activation by adjacent heteroatoms .

-

Steric Effects : Bulky substituents on the amine favor sulfonylation over SNAr. For example, tert-butylamine primarily yields sulfonamides .

Example Reaction with Piperidine

Conditions : MeCN, i-Pr₂NEt, 140°C

Products :

-

Major : 2-Piperidino-4-methylthiazole-5-sulfonamide (55% yield)

Parallel Reaction Pathways

Under optimized conditions, simultaneous SNAr and sulfonylation can occur, enabling double functionalization:

Case Study : Reaction with Morpholine

-

Step 1 : SNAr at the 2-chloro position → Intermediate 2-morpholinothiazole-5-sulfonyl fluoride.

-

Step 2 : Sulfonylation with excess morpholine → Final product 2-morpholinothiazole-5-sulfonamide (63% yield) .

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to moisture generates sulfonic acids (e.g., 4-methylthiazole-5-sulfonic acid) .

-

Thermal Degradation : Heating above 150°C leads to desulfonation and ring decomposition .

Comparative Reactivity

| Reaction Type | Reagents | Selectivity Factor |

|---|---|---|

| SNAr | Secondary amines (e.g., azepane) | High (70–90%) |

| Sulfonylation | Primary amines (e.g., benzylamine) | Moderate (40–60%) |

| Hydrolysis | H₂O, acidic/basic conditions | Rapid (t₁/₂ < 1 hr) |

科学的研究の応用

Synthesis of Pharmaceuticals

Antimicrobial Agents

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride is utilized in the synthesis of various antimicrobial agents. Its derivatives have shown promising activity against a range of bacteria and fungi. For instance, compounds derived from this thiazole have demonstrated effective antibacterial properties against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 28 μg/mL .

Case Study: Synthesis of Thiadiazole Derivatives

A series of 1,3,4-thiadiazole derivatives synthesized from this compound exhibited notable antimicrobial activity. The incorporation of halogenated substituents significantly enhanced their antibacterial efficacy, particularly against Gram-positive bacteria .

Pesticide Development

The compound serves as a crucial intermediate in the synthesis of various pesticides. Its ability to modify biological activity makes it valuable in creating more effective agrochemicals. For example, its derivatives have been explored for insecticidal properties, contributing to the development of safer and more efficient agricultural products.

Data Table: Pesticidal Activity

| Compound Name | Target Pest | Activity Level | Reference |

|---|---|---|---|

| 2-Chloro-4-methylthiazole | Various Insects | Moderate | |

| Thiazole Derivative A | Aphids | High | |

| Thiazole Derivative B | Leafhoppers | Low |

Biological Research

Inhibition Studies

Research has indicated that derivatives of this compound can act as inhibitors for various enzymes involved in metabolic pathways. For instance, certain sulfoxides derived from this compound have been studied for their inhibitory effects on monoacylglycerol lipase (MAGL), which is relevant in pain management and inflammation .

Chemical Reactions and Mechanisms

The compound is also employed in various chemical reactions due to its reactive sulfonyl fluoride group. This group can participate in nucleophilic substitutions, making it useful for synthesizing complex organic molecules.

Case Study: Deaminative Chlorination

A recent study demonstrated the use of deaminative chlorination techniques involving thiazole derivatives to produce chlorinated compounds with potential pharmaceutical applications . The reaction conditions were optimized to achieve high yields while minimizing side reactions.

作用機序

The mechanism of action of 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This reactivity makes it a valuable tool in biochemical research for studying enzyme function and inhibition.

類似化合物との比較

Similar Compounds

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

2-Chloro-5-chloromethylthiazole: Another thiazole derivative used in the synthesis of pesticides and pharmaceuticals.

Uniqueness

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other thiazole derivatives. This reactivity is particularly useful in the development of enzyme inhibitors and other bioactive molecules .

生物活性

Overview

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride (CMTFSF) is an organic compound with the molecular formula C4H3ClFNO2S2 and a molecular weight of 215.65 g/mol. This compound has garnered attention in various fields due to its unique biological activities, particularly in antimicrobial and therapeutic applications.

Chemical Structure and Properties

CMTFSF features a thiazole ring and a sulfonyl fluoride group that contribute to its reactivity and biological activity. The sulfonyl fluoride group is known for its ability to form covalent bonds with nucleophilic sites on proteins, which can inhibit enzymatic activities.

Antimicrobial Properties

CMTFSF has been studied for its potential antimicrobial effects. Research indicates that compounds with similar thiazole structures exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of pathogens such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CMTFSF | E. coli | 32 µg/mL |

| 2-Chloro-5-chloromethylthiazole | C. albicans | 16 µg/mL |

| 2-Methylthiazole | Staphylococcus aureus | 8 µg/mL |

The mechanism by which CMTFSF exerts its biological effects primarily involves the inhibition of specific enzymes. The sulfonyl fluoride moiety reacts with nucleophilic residues in enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the context of enzymes involved in bacterial cell wall synthesis and metabolic pathways .

Study on Antifungal Activity

In a study focusing on the antifungal properties of thiazole derivatives, CMTFSF was tested against several fungal strains. The results demonstrated that CMTFSF exhibited promising antifungal activity, comparable to established antifungal agents such as fluconazole . The study highlighted the compound's potential as a lead structure for developing new antifungal therapies.

Enzyme Inhibition Studies

A detailed structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance the inhibitory potency against specific targets such as monoacylglycerol lipase (MAGL). The findings suggested that CMTFSF could serve as a scaffold for designing selective MAGL inhibitors, which are relevant in treating pain and inflammation .

Synthesis and Optimization

The synthesis of CMTFSF involves reactions between thiazole derivatives and sulfonyl chlorides under controlled conditions to ensure high yield and purity. Research has optimized these synthetic routes, allowing for scalable production suitable for further biological testing .

Comparative Studies

Comparative studies have shown that CMTFSF has distinct advantages over similar compounds due to its unique reactivity profile. For example, while other thiazole derivatives may exhibit similar biological activities, CMTFSF's sulfonyl fluoride group provides enhanced reactivity that can be exploited in drug design .

特性

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFNO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKXKSFFKCFIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。